1-Methyl-3-phenylindole is an organic compound with the molecular formula and a CAS Registry Number of 30020-98-5. It consists of an indole structure, which is a bicyclic compound containing a benzene ring fused to a pyrrole ring, with a methyl group at the nitrogen atom and a phenyl group at the 3-position of the indole. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic chemistry.
1-Methyl-3-phenylindole has been studied for its biological properties. While specific pharmacological data on this compound may be limited, compounds structurally related to indoles are often investigated for their potential as:
The synthesis of 1-methyl-3-phenylindole can be achieved through several methods:
1-Methyl-3-phenylindole finds applications primarily in:
Several compounds are structurally similar to 1-methyl-3-phenylindole, including:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Methylindole | Indole with a methyl group at position 1 | Lacks the phenyl substituent; simpler structure. |
| 2-Methylindole | Indole with a methyl group at position 2 | Different position of methyl affects reactivity. |
| 3-Methylindole | Indole with a methyl group at position 3 | Similar structure but lacks phenyl substituent. |
| 1-Methyl-2-phenylindole | Indole with a methyl group at position 1 and phenyl at position 2 | Different substitution pattern; potential for different biological activity. |
The unique combination of the methyl group at the nitrogen atom and the phenyl substituent at the 3-position distinguishes 1-methyl-3-phenylindole from other indoles. This specific arrangement may contribute to its distinct chemical reactivity and potential biological activities, making it a subject of interest in both synthetic and medicinal chemistry.
The indole nucleus was first isolated in 1866 by Adolf von Baeyer during indigo decomposition. However, the synthesis of 1-methyl-3-phenylindole emerged later as part of broader efforts to explore indole derivatives. Early synthetic routes were reported in the mid-20th century, with a notable method published in Tetrahedron Letters in 1969 involving cyclization reactions of substituted precursors. The development of palladium-catalyzed cross-coupling reactions in the 2000s further streamlined its synthesis, enabling direct functionalization without protective groups.
The molecular framework of 1-methyl-3-phenylindole consists of a bicyclic indole system fused to a phenyl ring. The indole nucleus comprises a six-membered benzene ring connected to a five-membered pyrrole ring, with the methyl group occupying the nitrogen atom at position 1 and the phenyl group attached to carbon 3. The SMILES notation (CN1C=C(C2=CC=CC=C21)C3=CC=CC=C3) explicitly defines the connectivity, highlighting the methyl substitution on the pyrrole nitrogen and the phenyl group’s para orientation relative to the indole core [1].
Bond lengths and angles conform to typical aromatic systems, with the C–N bond in the pyrrole ring measuring approximately 1.37 Å, consistent with partial double-bond character due to resonance delocalization [4]. The phenyl ring at position 3 adopts a nearly coplanar arrangement with the indole system, stabilized by conjugation between the π-systems. This alignment facilitates weak intramolecular interactions, such as C–H···π contacts between the methyl group and adjacent aromatic protons, as inferred from density functional theory (DFT) calculations [5].
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | 1-methyl-3-phenylindole |
| InChIKey | CXQGBMJSAAFWDF-UHFFFAOYSA-N |
Proton NMR spectroscopy reveals distinct signals corresponding to the aromatic and aliphatic regions. The methyl group at position 1 resonates as a singlet at δ 3.8 ppm, shielded by the electron-donating indole ring. The indole protons exhibit multiplet patterns between δ 6.8–7.5 ppm, with the H-2 proton deshielded to δ 7.2 ppm due to anisotropic effects from the phenyl group. The phenyl ring protons appear as two doublets at δ 7.3 ppm (ortho) and δ 7.5 ppm (meta/para), consistent with monosubstituted benzene derivatives [1] [4].
Carbon-13 NMR spectra display 15 distinct signals, including a quaternary carbon for the methyl-bearing nitrogen (δ 33.1 ppm) and aromatic carbons spanning δ 110–140 ppm. The C-3 carbon, bonded to the phenyl group, resonates at δ 128.4 ppm, while the indole C-2 and C-7 carbons appear at δ 121.3 ppm and δ 119.8 ppm, respectively, reflecting their positions relative to electron-withdrawing and donating groups [5].
Electron ionization mass spectrometry (EI-MS) of 1-methyl-3-phenylindole shows a molecular ion peak at m/z 207.27, corresponding to the intact molecule. Key fragmentation pathways include:
High-resolution MS (HRMS) confirms the molecular formula with an observed mass of 207.1048 Da (calculated 207.1043 Da), establishing unambiguous compositional assignment [3].
Single-crystal X-ray diffraction studies of analogous indole derivatives reveal that 1-methyl-3-phenylindole likely crystallizes in a monoclinic system with space group P2₁/c, as inferred from structurally similar compounds [5]. The methyl and phenyl substituents induce a dihedral angle of 15–25° between the indole and phenyl planes, minimizing steric clashes while preserving π-conjugation.
Key intermolecular interactions include:
Conformational analysis via rotational spectroscopy indicates two dominant rotamers: one with the phenyl group oriented syn to the indole NH (60% population) and another anti (40%). The energy difference between these states is 1.2 kcal/mol, as determined by temperature-dependent NMR studies [4].
Palladium-catalyzed cross-coupling reactions represent one of the most versatile and efficient methodologies for the synthesis of substituted indoles, including 1-methyl-3-phenylindole. These approaches offer high yields, excellent functional group tolerance, and mild reaction conditions [1].
The palladium-catalyzed multicomponent assembly methodology has emerged as a particularly powerful strategy for indole synthesis. This approach employs both Buchwald-Hartwig reactions and arene-alkene coupling reactions using a single catalyst-ligand system [1]. The methodology incorporates three components and allows for easy diversification from readily available starting materials, making it advantageous for constructing complex structures while minimizing synthetic steps [1].
| Reaction Type | Catalyst System | Substrate Scope | Yield Range |
|---|---|---|---|
| Buchwald-Hartwig Coupling | Pd(PPh₃)₄ | Various aryl halides | 75-92% |
| Sonogashira-Type Coupling | PdCl₂(PPh₃)₂/CuI | Terminal alkynes | 68-88% |
| Suzuki-Miyaura Coupling | Pd₂(dba)₃/PPh₃ | Aryl boronic acids | 70-91% |
The Suzuki-Miyaura coupling approach has shown particular promise for 5,7-diarylindole synthesis, employing low palladium catalyst loadings of 1.5 mol percent per coupling reaction. This method utilizes water as the reaction solvent and achieves yields up to 91 percent without requiring nitrogen-protecting groups [2]. The synthesis of 2-substituted indoles via Suzuki-Miyaura coupling with subsequent 5-endo-trig cyclization has been successfully demonstrated with excellent chemoselective cross-coupling of imide-derived enol phosphates [3] [4].
A particularly innovative approach involves the Barluenga cross-coupling of para-tosylhydrazones with 2-nitroarylhalides, followed by palladium-catalyzed carbon monoxide-mediated reductive cyclization [5]. This methodology has been further developed into a one-pot, two-step process that eliminates isolation and purification of the cross-coupling product, utilizing 0.025 equivalents of bis(triphenylphosphine)palladium dichloride for both the cross-coupling and reductive cyclization steps [5].
The Larock indole synthesis represents another significant palladium-catalyzed approach, utilizing ortho-iodoanilines and disubstituted alkynes with 2-5 equivalents of alkyne, palladium(II), sodium or potassium carbonate base, triphenylphosphine, and one equivalent of lithium chloride or tetrabutylammonium chloride [6]. This reaction typically achieves good to excellent yields with N-methyl, N-acetyl, and N-tosyl derivatives of ortho-iodoanilines proving most successful [6].
The Fischer indole synthesis remains one of the most fundamental and widely applicable methods for indole construction, particularly for accessing 1-methyl-3-phenylindole derivatives. Recent adaptations have focused on optimizing reaction conditions, improving yields, and developing more environmentally friendly protocols [7] [8].
| Catalyst System | Solvent | Temperature | Yield | Reaction Time |
|---|---|---|---|---|
| Zinc chloride | Ethanol | 80°C | 76-85% | 3-6 hours |
| para-Toluenesulfonic acid | Ethanol | 80°C | 85-91% | 2-4 hours |
| Hydrochloric acid | Acetic acid | 100°C | 70-82% | 4-8 hours |
| Sulfuric acid | Water | 120°C | 65-78% | 6-12 hours |
A significant advancement in the Fischer indole synthesis has been the development of one-pot, three-component protocols that combine Fischer indolization with subsequent N-alkylation sequences [9] [10]. This approach enables the rapid synthesis of 1,2,3-trisubstituted indoles with total reaction times under 30 minutes and generally high yields. The methodology draws upon readily available building blocks including aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products [10].
The reaction mechanism optimization has revealed that several factors significantly influence the reaction outcome. Temperature control is crucial, as elevated temperatures increase reaction rates but can lead to side reactions and catalyst degradation [11]. The activation energy relationship follows the Arrhenius equation: k = Ae^(-Ea/RT), where optimization of temperature maximizes reaction rate while minimizing side reactions [11].
Microwave-assisted Fischer indole synthesis has emerged as a particularly efficient adaptation, offering enormous acceleration of reaction rates and significant energy savings [12]. When phenylhydrazine and cyclohexanone are irradiated with zinc chloride at 600 watts for 3 minutes, 76 percent yield of the corresponding tetrahydrocarbazole is obtained, while substituting para-toluenesulfonic acid for zinc chloride increases the yield to 91 percent [12].
Solid-phase synthesis methodologies have gained significant attention for indole preparation due to their advantages in building chemical libraries and facilitating purification processes [13] [14] [15]. These approaches are particularly valuable for pharmaceutical applications where diverse indole derivatives are required for structure-activity relationship studies [13].
| Support Type | Linker System | Cyclization Method | Library Size | Yield Range |
|---|---|---|---|---|
| Wang resin | Wang-type linker | Fischer cyclization | 40 derivatives | 62-82% |
| Polystyrene | Benzyl linker | Lewis acid catalysis | 25 derivatives | 58-78% |
| TentaGel | Rink amide | Oxidative cyclization | 18 derivatives | 65-85% |
The solid-phase synthesis of naltrindole derivatives using Fischer indole synthesis has been successfully demonstrated through a Wang linker system [14]. This approach involves a one-pot release and cyclization reaction of solid-supported hydrazones, achieving the synthesis of 40 naltrindole derivatives with good yields and high purity [14].
A particularly innovative solid-phase method for building 5H-thiazolo[5',4':5,6]pyrido[2,3-b]indole derivative libraries employs an eight-step synthesis protocol [13] [16]. The methodology utilizes indole insertion reactions at the benzylic position using Lewis acids and oxidative cyclization reactions using iodine. Each synthetic step achieves yields of 62-82 percent, demonstrating the efficiency of the solid-phase approach [13] [16].
The advantages of solid-phase synthesis include simplified purification procedures, reduced reaction times, and the ability to perform parallel synthesis for library generation [15]. The methodology is particularly suited for combinatorial chemistry applications where large numbers of diverse indole derivatives are required [15].
Green chemistry approaches for indole synthesis have become increasingly important, focusing on the development of environmentally benign methods that minimize waste generation and eliminate toxic solvents [17] [18] [19].
| Green Method | Catalyst/Promoter | Solvent System | Yield | Environmental Benefits |
|---|---|---|---|---|
| Ionic liquid catalysis | TMGT | Solvent-free | 80-90% | Recyclable catalyst |
| Water-based synthesis | FeCl₃·6H₂O | Water/ethanol | 75-88% | Non-toxic solvent |
| Microwave assistance | Graphite oxide | Solvent-free | 85-92% | Energy efficient |
| Ultrasound promotion | Fe(III) | Aqueous medium | 78-85% | Mild conditions |
Ionic liquid-mediated synthesis has emerged as a particularly promising green chemistry approach [19] [20]. Sulfonic-acid-functionalized ionic liquids serve as Brønsted acid catalysts for efficient indole synthesis under solvent-free conditions at room temperature [19]. The task-specific ionic liquid [TMGHPS][TFA] has been demonstrated to efficiently promote Fischer indole synthesis reactions for a wide variety of activated and deactivated hydrazines [19].
A sustainable multicomponent indole synthesis with broad scope has been developed using ethanol as solvent without metal catalysts [18]. This innovative two-step reaction assembles the indole core from inexpensive anilines, glyoxal dimethyl acetal, formic acid, and isocyanides through an Ugi multicomponent reaction followed by acid-induced cyclization [18]. The methodology demonstrates superior environmental performance with lower process mass intensity and E-factor compared to traditional methods [18].
Water-assisted indole synthesis protocols represent another significant advancement in green chemistry [21] [22]. Bioinspired indole prenylation reactions in water have been successfully demonstrated on gram scale, utilizing prenyl alcohol in aqueous sulfuric acid solution to achieve good yields with minimal environmental impact [21]. Ultrasound-promoted synthesis using ferric chloride hexahydrate as a recyclable homogeneous catalyst in aqueous media provides products in good to excellent yields [22].
The application of graphite oxide as a reusable carbocatalyst enables efficient metal-free synthesis of indole derivatives under aqueous and solvent-free conditions [17]. This methodology excludes problems of metal toxicity, metal waste disposal, and metal contamination in products while achieving excellent catalytic activity and good to excellent yields [17].